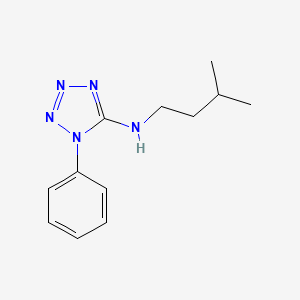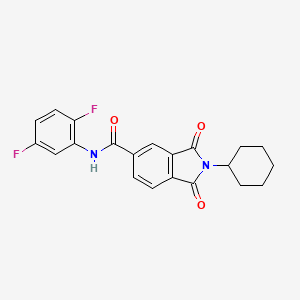![molecular formula C18H18N4O2 B7477251 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as UNC3866, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules that act as inhibitors of the bromodomain and extraterminal (BET) proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.
Mécanisme D'action
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide acts as a selective inhibitor of BET proteins, specifically targeting the bromodomains of these proteins. The bromodomains are responsible for the recognition of acetylated lysine residues on histones, which is a critical step in the regulation of gene expression. By inhibiting the activity of BET proteins, this compound can modulate gene expression and potentially lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce the expression of pro-inflammatory cytokines. This compound has also been shown to modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has several advantages for laboratory experiments, including its high potency and selectivity for BET proteins. However, the compound also has limitations, including its low solubility and stability, which can make it challenging to work with in laboratory settings. Additionally, the compound has not yet been extensively tested in animal models, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for research on 3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide, including the optimization of its chemical structure to improve its solubility and stability. Additionally, further studies are needed to investigate the compound's efficacy in animal models and its potential for clinical translation. Other potential areas of research include the identification of biomarkers for patient selection and the development of combination therapies with other drugs to enhance the compound's therapeutic effects.
Conclusion
This compound is a promising compound with potential therapeutic applications for the treatment of cancer, inflammation, and other diseases. The compound acts as a selective inhibitor of BET proteins, modulating gene expression and potentially leading to the suppression of cancer cell growth and inflammation. While this compound has several advantages for laboratory experiments, further research is needed to optimize its chemical structure and investigate its efficacy in animal models. Overall, this compound represents a promising avenue for the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the preparation of starting materials, followed by the formation of key intermediates, and the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the activity of BET proteins, which are involved in the regulation of gene expression. BET inhibitors have been identified as potential therapeutic agents for the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-18(24)22-14-5-3-4-12(10-14)17(23)20-9-8-13-11-21-16-7-2-1-6-15(13)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H3,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSVDGMADXMQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)
![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
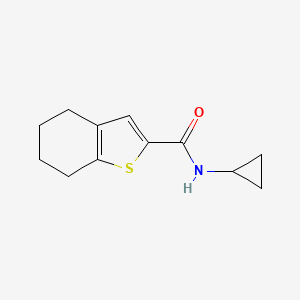
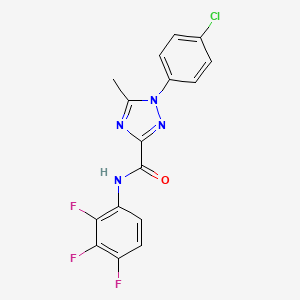

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
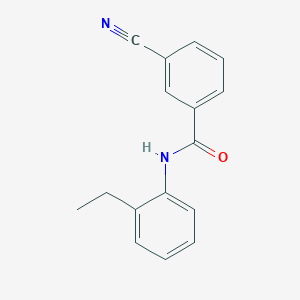
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
